5-Methyl-1,3,4-oxadiazole-2-carboxylate

Description

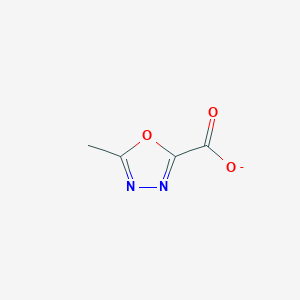

5-Methyl-1,3,4-oxadiazole-2-carboxylate (CAS: 888504-28-7) is a potassium salt with the molecular formula C₄H₃KN₂O₃ and a molecular weight of 166.18 g/mol . Its structure comprises a 1,3,4-oxadiazole ring substituted with a methyl group at position 5 and a carboxylate group at position 2, stabilized by a potassium counterion. This compound is a critical intermediate in synthesizing pharmaceuticals such as raltegravir, an HIV integrase inhibitor . Its ionic nature enhances water solubility, making it suitable for aqueous-phase reactions in drug development.

Properties

Molecular Formula |

C4H3N2O3- |

|---|---|

Molecular Weight |

127.08 g/mol |

IUPAC Name |

5-methyl-1,3,4-oxadiazole-2-carboxylate |

InChI |

InChI=1S/C4H4N2O3/c1-2-5-6-3(9-2)4(7)8/h1H3,(H,7,8)/p-1 |

InChI Key |

QPXQPPXGTQABCW-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN=C(O1)C(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Neurodegenerative Disease Treatment

Recent research has highlighted the potential of 5-methyl-1,3,4-oxadiazole-2-carboxylate derivatives as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy. These compounds act as inhibitors of O-GlcNAc hydrolase, which plays a crucial role in tau-mediated neurodegeneration. The oligomerization of tau protein is a hallmark of these diseases, and compounds that can inhibit this process are of significant interest.

Case Study:

A patent (US10377750B2) outlines the synthesis and application of this compound derivatives in treating tauopathies. The study demonstrates that these compounds can effectively reduce tau aggregation in vitro, suggesting their potential for therapeutic use in Alzheimer's disease .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar oxadiazole derivatives have shown effectiveness against various pathogens.

Case Study:

In a study evaluating the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus, the compound exhibited minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like gentamicin. This suggests its potential as a novel antibacterial agent .

Pesticidal Activity

This compound derivatives have been explored for their pesticidal activities. Their ability to disrupt biological processes in pests makes them candidates for developing new pesticides.

Case Study:

Research has indicated that certain derivatives possess significant insecticidal properties against common agricultural pests. The mechanism involves the inhibition of key metabolic enzymes in target organisms, leading to increased mortality rates .

Polymer Chemistry

The unique structural characteristics of this compound allow it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Case Study:

A study demonstrated that polymers synthesized with this compound exhibited improved thermal resistance compared to traditional polymers. This property is particularly beneficial for applications requiring materials that withstand high temperatures .

Data Tables

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate | 888504-28-7 | C₄H₃KN₂O₃ | Methyl (C5), carboxylate (C2), K⁺ |

| Ethyl this compound | 37641-36-4 | C₆H₇N₂O₃ | Methyl (C5), ethyl ester (C2) |

| Methyl this compound | 37641-35-3 | C₅H₅N₂O₃ | Methyl (C5), methyl ester (C2) |

| Ethyl 5-(2-cyanophenyl)-1,3,4-oxadiazole-2-carboxylate | - | C₁₂H₁₀N₃O₃ | 2-Cyanophenyl (C5), ethyl ester (C2) |

Key Structural Differences :

- Substituent at C2 : The potassium salt’s carboxylate group (−COO⁻K⁺) increases hydrophilicity, whereas ethyl/methyl esters (−COOEt or −COOMe) enhance lipophilicity .

- Substituent at C5: Methyl groups are electron-donating, while aryl groups (e.g., 2-cyanophenyl) introduce steric bulk and electronic effects, influencing reactivity and bioactivity .

Physicochemical Properties

Notes:

Ethyl/Methyl Esters :

Hydrazide Route : Reaction of hydrazides (e.g., benzoyl hydrazide) with ethyl chloroglyoxalate and p-toluenesulfonyl chloride (p-TosCl), followed by cyclization .

Cyclization: Treatment of thiol intermediates (e.g., 5-benzyl-1,3,4-oxadiazole-2-thiol) with acyl chlorides in ethanol under reflux .

Direct Esterification: Acid-catalyzed esterification of the carboxylic acid with ethanol or methanol .

Aryl-Substituted Derivatives :

- Example: Ethyl 5-(2-cyanophenyl)-1,3,4-oxadiazole-2-carboxylate is synthesized via catalyst-free visible-light-promoted cyclization of aldehydes, achieving 65% yield .

Q & A

Q. What are the established synthetic routes for 5-methyl-1,3,4-oxadiazole-2-carboxylate, and what key parameters influence yield?

The compound is typically synthesized via cyclization reactions or condensation of hydrazides with carbonyl derivatives. For example, refluxing hydrazides with carboxylic acids in the presence of coupling agents like DIC (N,N'-diisopropylcarbodiimide) in solvents such as DCM/DMF mixtures is a common approach . Critical parameters include reaction time (3–6 hours), temperature (reflux conditions), and stoichiometric ratios of reagents. Post-synthesis purification often involves recrystallization from ethanol or DMF/acetic acid mixtures .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound and its derivatives?

Key methods include:

- IR spectroscopy to identify functional groups (e.g., C=N at ~1600 cm⁻¹, C-O-C at ~1200 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding networks. For example, methyl groups typically appear at δ ~2.5 ppm in ¹H NMR .

- Mass spectrometry (MS) to verify molecular ion peaks and fragmentation patterns consistent with oxadiazole cores .

- Single-crystal X-ray diffraction for resolving hydrogen-bonded 3D networks, as seen in related oxadiazole derivatives .

Q. What are the typical applications of 1,3,4-oxadiazole derivatives in medicinal chemistry?

These derivatives are explored for their bioactivity, including antimicrobial, antitumor, and enzyme inhibition properties. The oxadiazole core’s electron-deficient nature enables interactions with biological targets, such as DNA or enzyme active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates recrystallization .

- Catalyst use : Acid catalysts (e.g., acetic acid) accelerate cyclization, as seen in the synthesis of similar oxadiazoles .

- Temperature control : Prolonged reflux (6+ hours) may be required for complete conversion, but excessive heat can degrade sensitive substituents .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s physicochemical properties and bioactivity?

- Electron-withdrawing groups (e.g., nitro, chloro) increase the oxadiazole ring’s stability and alter dipole moments, impacting solubility and binding affinity .

- Hydrogen-bonding substituents (e.g., -NH₂, -OH) enhance intermolecular interactions, as observed in crystal structures where N–H⋯N bonds form 3D networks .

- Aromatic substituents (e.g., phenyl, naphthyl) can improve π-π stacking with biological targets, as demonstrated in antitumor studies .

Q. How can contradictions in spectral data during derivative characterization be resolved?

- Multi-technique validation : Cross-validate NMR assignments with HSQC/HMBC experiments to resolve overlapping signals .

- Computational modeling : Compare experimental IR or NMR data with DFT-calculated spectra to confirm structural assignments .

- Crystallographic analysis : Resolve ambiguous substituent positions via single-crystal studies, particularly when hydrogen bonding distorts spectroscopic data .

Q. What strategies mitigate decomposition or instability during storage of oxadiazole derivatives?

- Storage conditions : Airtight containers under inert gas (N₂ or Ar) at low temperatures (−20°C) prevent oxidation and hydrolysis .

- Lyophilization : Freeze-drying hygroscopic derivatives improves long-term stability .

- Protective groups : Temporarily block reactive sites (e.g., -NH₂) with Boc or Fmoc groups during synthesis .

Key Challenges and Research Gaps

- Stereochemical control : Asymmetric synthesis of chiral oxadiazole derivatives remains underexplored .

- In vivo stability : Limited data exist on metabolic pathways and degradation products in biological systems .

- Scalability : Transitioning from milligram-scale lab synthesis to gram-scale production requires optimization of purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.